Oleoylphosphate

Description

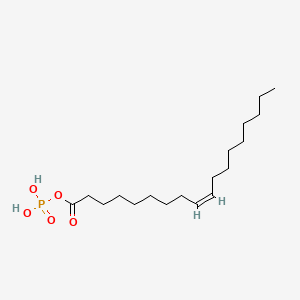

Structure

2D Structure

Properties

CAS No. |

62649-54-1 |

|---|---|

Molecular Formula |

C18H35O5P |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

phosphono (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H35O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)23-24(20,21)22/h9-10H,2-8,11-17H2,1H3,(H2,20,21,22)/b10-9- |

InChI Key |

VHHMNNRGNQWMKU-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(O)O |

Synonyms |

oleoylphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Oleoylphosphate

Enzymatic Pathways for De Novo Oleoylphosphate Synthesis

The synthesis of this compound, particularly in the context of utilizing external fatty acids, is a well-defined enzymatic process in many bacteria. This pathway allows for the direct incorporation of fatty acids from the environment into cellular lipids.

The primary substrates for the synthesis of this compound are oleic acid and a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). pnas.org In various Gram-positive bacteria, such as Staphylococcus aureus, extracellular fatty acids like oleate (B1233923) are taken up by the cell and activated for entry into metabolic pathways. nih.govmdpi.com This activation step involves the phosphorylation of the fatty acid to form an acyl-phosphate, in this case, this compound. nih.gov This process is distinct from the de novo synthesis of fatty acids, which builds the carbon chains from simpler precursors like acetate. wikipedia.orgfrontiersin.org Instead, it represents a direct and efficient route for incorporating host-derived or environmental fatty acids into the bacterium's phospholipid synthesis machinery. nih.govnih.gov

The key enzymatic system responsible for phosphorylating exogenous fatty acids is the fatty acid kinase (Fak). nih.gov This enzyme is a two-component system, typically comprising FakA and FakB. nih.govosti.gov

FakB: This component functions as a fatty acid binding protein. It captures a fatty acid, such as oleate, from the cell membrane. mdpi.comosti.gov

FakA: This is the kinase component that possesses the ATP-binding domain. nih.gov FakA interacts with the FakB-fatty acid complex and catalyzes the transfer of a phosphate group from ATP to the fatty acid, generating acyl-phosphate (e.g., this compound) and ADP. nih.govosti.gov

The FakAB system is essential for the incorporation of external fatty acids into phospholipids (B1166683) in pathogens like S. aureus. nih.gov The resulting this compound is then available for the next steps in membrane lipid biogenesis. mdpi.com

| Component | Function |

| FakA | Kinase domain; binds ATP and phosphorylates the fatty acid held by FakB. nih.gov |

| FakB | Fatty acid binding protein; binds and presents the fatty acid (e.g., oleate) to FakA. nih.govosti.gov |

Interconversion of this compound with Related Acyl Species

This compound is a central intermediate that can be interconverted with other activated acyl forms, primarily acyl-acyl carrier protein (acyl-ACP), linking different stages of lipid metabolism. mdpi.comunr.edu.ar

This compound can be converted to oleoyl-acyl carrier protein (oleoyl-ACP). This reaction is catalyzed by the enzyme PlsX, which functions as an acyl-ACP:phosphate transacylase. mdpi.comunr.edu.ar The reaction is reversible, allowing PlsX to generate this compound from oleoyl-ACP, which is the end-product of the de novo fatty acid synthesis (FASII) pathway. nih.govunr.edu.ar This interconversion is critical because different acyltransferases in the phospholipid synthesis pathway have specificities for different acyl donors. nih.gov For instance, the second acylation step to form phosphatidic acid is typically dependent on an acyl-ACP donor. unr.edu.arresearchgate.net

The this compound generated by either the FakAB system or PlsX is utilized in the initial step of phosphatidic acid synthesis. This step is catalyzed by a specific glycerol-3-phosphate acyltransferase (GPAT) named PlsY. unr.edu.arnii.ac.jp

PlsX: This peripheral membrane enzyme catalyzes the reversible conversion between acyl-ACP and acyl-phosphate. mdpi.comunr.edu.ar It can generate acyl-phosphate from the acyl-ACP produced by fatty acid synthesis or convert acyl-phosphate from exogenous fatty acids into acyl-ACP. mdpi.comunr.edu.ar

PlsY: This integral membrane protein is an acyl-phosphate-dependent GPAT. nii.ac.jpnih.gov It specifically transfers the acyl group from an acyl-phosphate, such as this compound, to the sn-1 position of glycerol-3-phosphate (G3P). unr.edu.arnih.govebi.ac.uk This reaction produces lysophosphatidic acid (LPA), the first committed intermediate in the synthesis of membrane glycerolipids. unr.edu.arnii.ac.jp The PlsX/PlsY system is a widely distributed pathway in bacteria for initiating phospholipid synthesis. nii.ac.jpnih.gov

| Enzyme | Function | Substrates/Products |

| PlsX | Acyl-ACP:phosphate transacylase | Acyl-ACP + Pi ↔ Acyl-phosphate + ACP mdpi.comunr.edu.ar |

| PlsY | Acyl-phosphate:glycerol-3-phosphate acyltransferase | Acyl-phosphate + Glycerol-3-Phosphate → Lysophosphatidic Acid + Pi nii.ac.jpnih.gov |

Regulation of this compound Metabolic Fluxes

The metabolic pathways involving this compound are tightly regulated to coordinate fatty acid synthesis with phospholipid production, ensuring membrane homeostasis. The presence of exogenous fatty acids, such as oleate, is a key regulatory signal. When available, these fatty acids are converted to this compound via the FakAB kinase. nih.gov This event can trigger the shutdown of the energetically expensive de novo fatty acid synthesis pathway (FASII). nih.gov

The PlsX enzyme is a crucial regulatory point, acting as a gatekeeper that synchronizes the flow of acyl chains from both de novo synthesis and external sources into the phospholipid pathway. unr.edu.ar The accumulation of long-chain acyl-ACPs, the end-products of FASII, can act as a feedback regulatory signal, inhibiting further fatty acid synthesis. nih.gov In some bacteria like Enterococcus faecalis, an auxiliary acyl carrier protein, AcpB, is specifically implicated in the regulation of fatty acid synthesis by exogenous oleate, a process in which oleoyl-phosphate is a key intermediate. researchgate.netnih.gov This regulatory network ensures that the cell efficiently utilizes available resources, prioritizing the incorporation of pre-formed fatty acids over their de novo synthesis when possible. nih.gov

Transcriptional and Post-Translational Control Mechanisms

The synthesis of this compound is tightly regulated, primarily through the control of the enzymes responsible for the biosynthesis of its precursor, oleic acid. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Control:

The expression of genes encoding fatty acid biosynthesis enzymes is a major point of control. nih.gov In plants, transcription factors such as WRINKLED1 (WRI1) play a crucial role in positively regulating the genes involved in glycolysis and fatty acid synthesis. mdpi.comnih.govusm.edu Overexpression of WRI1 can lead to an increase in the transcripts of many of these genes, thereby enhancing the flux through the fatty acid synthesis pathway. nih.govusm.edu

In mammals, the sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that activates the transcription of all enzymes involved in fatty acid biosynthesis, including acetyl-CoA carboxylase (ACC). pnas.orgresearchgate.net The expression of these lipogenic enzymes is elevated in response to the activation of SREBP-1c. researchgate.net In bacteria like Escherichia coli, the FadR transcriptional regulator is a dual-function protein that represses fatty acid degradation and activates the transcription of genes for unsaturated fatty acid synthesis. asm.orgasm.org

Post-Translational Control:

Post-translational modifications (PTMs) provide a rapid mechanism for controlling enzyme activity. wikipedia.org PTMs can include the covalent addition of functional groups like phosphate, or the cleavage of the protein. nih.govwikipedia.org

A primary example of post-translational control in fatty acid synthesis is the phosphorylation of ACC. wikipedia.orgnih.gov In mammals, hormones like epinephrine (B1671497) and glucagon (B607659) can lead to the phosphorylation of ACC, which results in a less active, depolymerized form of the enzyme, thus inhibiting fatty acid synthesis. oup.com Conversely, insulin (B600854) promotes the dephosphorylation and activation of ACC. wikipedia.org The activity of ACC is also regulated by its interaction with other proteins. nih.govpnas.org

Another level of post-translational regulation involves the processing of enzymes. The initial translation of a protein may result in an inactive precursor, which is then activated by proteolytic cleavage. wikipedia.org

Table 2: Transcriptional and Post-Translational Regulation of Key Enzymes

| Enzyme | Transcriptional Regulators | Post-Translational Modifications |

| Acetyl-CoA Carboxylase (ACC) | WRI1 (plants), SREBP-1c (mammals), FadR (bacteria). mdpi.comnih.govpnas.orgresearchgate.netasm.org | Phosphorylation (inhibition/activation), allosteric regulation. wikipedia.orgnih.govoup.com |

| Fatty Acid Synthase (FAS) | WRI1 (plants), SREBP-1c (mammals). mdpi.comnih.govnih.govpnas.org | Potential for various PTMs, though less characterized than ACC. sdbonline.org |

| Stearoyl-ACP Desaturase (SAD) | Regulated by developmental and environmental cues. frontiersin.org | Activity is influenced by the availability of its substrate and cofactors. |

Feedback Inhibition and Allosteric Modulation in Biosynthetic Pathways

The biosynthetic pathway leading to this compound is also subject to fine-tuning through feedback inhibition and allosteric modulation, which allow the cell to rapidly respond to changes in the levels of key metabolites.

Feedback Inhibition:

Feedback inhibition occurs when a downstream product of a metabolic pathway inhibits an enzyme acting earlier in the same pathway. pnas.org In the context of fatty acid synthesis, long-chain acyl-ACPs and acyl-CoAs act as feedback inhibitors. wikipedia.orgpnas.org Specifically, oleoyl-ACP has been shown to directly inhibit plastidic ACCase, the enzyme catalyzing the first committed step in fatty acid synthesis. pnas.org This inhibition is a direct, saturable process. An accumulation of 18:1-ACP, which would occur when the demand for de novo fatty acids is low, signals to reduce the activity of ACCase, thereby downregulating the entire pathway. pnas.org Similarly, palmitoyl-CoA, the end product of saturated fatty acid synthesis, can allosterically inactivate acetyl-CoA carboxylase. wikipedia.org

Allosteric Modulation:

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, leading to a change in the enzyme's activity. oup.com Acetyl-CoA carboxylase is a key example of an allosterically regulated enzyme in this pathway. oup.comnih.gov Citrate acts as a potent allosteric activator of ACC. wikipedia.orgpnas.orgportlandpress.com High levels of citrate, which signal an abundance of acetyl-CoA, promote the polymerization and activation of ACC, thus stimulating fatty acid synthesis. wikipedia.orgpnas.org Conversely, long-chain fatty acyl-CoA esters are negative allosteric effectors of ACC. oup.comnih.gov

Table 3: Feedback Inhibitors and Allosteric Modulators

| Molecule | Type of Regulation | Target Enzyme | Effect |

| Oleoyl-ACP | Feedback Inhibition | Acetyl-CoA Carboxylase (ACCase) | Inhibition pnas.org |

| Palmitoyl-CoA | Feedback Inhibition/Allosteric Modulation | Acetyl-CoA Carboxylase (ACC) | Inhibition wikipedia.orgoup.comnih.gov |

| Citrate | Allosteric Modulation | Acetyl-CoA Carboxylase (ACC) | Activation wikipedia.orgpnas.orgportlandpress.com |

| Long-chain acyl-CoAs | Allosteric Modulation | Acetyl-CoA Carboxylase (ACC) | Inhibition oup.comnih.govportlandpress.com |

Mechanistic Roles of Oleoylphosphate in Bioenergetics

Oleoylphosphate as an Intermediary in Adenosine (B11128) Triphosphate (ATP) Synthesis

The central role of ATP as the primary energy currency of the cell has driven extensive research into the mechanisms of its synthesis. researchgate.net One area of investigation has focused on the potential involvement of high-energy intermediates, other than the well-established proton motive force, in driving ATP production. This compound emerged as a candidate for such an intermediate.

F1-ATPase Catalyzed ATP Formation from this compound and Adenosine Diphosphate (B83284) (ADP)

In the late 1970s, research demonstrated that purified preparations of F1-ATPase isolated from yeast mitochondria could catalyze the synthesis of ATP from this compound and adenosine diphosphate (ADP). pnas.orgnih.govnih.govpnas.org In this reaction, the terminal phosphate (B84403) group of this compound is transferred to ADP, yielding ATP and oleic acid. pnas.orgnih.gov This formation of ATP was found to be specifically inhibited by known inhibitors of F1-ATPase, such as 1799 and dinitrophenol. pnas.orgnih.govpnas.org

The presence of dinitrophenol was observed to "uncouple" this reaction, leading to the rapid hydrolysis of this compound without the concurrent formation of ATP. pnas.orgnih.govpnas.org These findings led to the proposal that this F1-catalyzed reaction could represent the terminal chemical step in oxidative phosphorylation. pnas.orgnih.gov

Key Findings of F1-ATPase Catalyzed ATP Synthesis from this compound and ADP:

| Observation | Implication | Reference(s) |

| Purified F1-ATPase catalyzes ATP synthesis from this compound and ADP. | Suggests a direct role for this compound as a phosphoryl group donor to ADP. | pnas.orgnih.govnih.govpnas.org |

| The reaction is inhibited by specific F1-ATPase inhibitors. | Supports the involvement of the F1-ATPase catalytic site. | pnas.orgnih.govpnas.org |

| Dinitrophenol uncouples the reaction, leading to this compound hydrolysis. | Indicates that the energy from this compound can be dissipated without being used for ATP synthesis. | pnas.orgnih.govpnas.org |

The "Oleoyl Cycle" Hypothesis in Oxidative Phosphorylation

Building on the concept of this compound as a high-energy intermediate, the "oleoyl cycle" was proposed as a hypothesis for the terminal steps of oxidative phosphorylation. core.ac.ukcore.ac.uk This hypothetical cycle suggested that energy from substrate oxidation is used to form oleoyl-S-lipoate from reduced lipoate and oleate (B1233923). core.ac.uk This intermediate would then be converted to this compound, which could subsequently donate its phosphate group to ADP to form ATP, a reaction catalyzed by the ATP synthase complex. core.ac.uk

However, experiments using E. coli mutants deficient in either lipoic acid or oleic acid demonstrated that ATP formation driven by an artificially imposed proton gradient could still occur. core.ac.uk This finding suggested that these "high-energy" compounds of the oleoyl (B10858665) cycle, including this compound, were not obligatory intermediates for ATP synthesis driven by a proton motive force. core.ac.uk

Controversies and Re-evaluation of High-Energy Intermediates in Bioenergetics

The chemical coupling hypothesis, which posits the existence of high-energy covalent intermediates that directly link respiration to ATP synthesis, has been a subject of considerable debate. While the chemiosmotic theory, proposed by Peter Mitchell, became the widely accepted model, the idea of chemical intermediates like this compound persisted for some time. annualreviews.orgfrontiersin.org

The chemiosmotic hypothesis proposes that the energy from electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. annualreviews.orgmpg.de This proton motive force then drives the F0F1-ATP synthase to produce ATP. annualreviews.orgmpg.de The discovery of the rotary mechanism of the F1-ATPase provided strong support for this indirect coupling mechanism. mpg.deuniprot.org

The proposals involving this compound and other thioesters as intermediates in oxidative phosphorylation were eventually met with scrutiny and have not been substantiated by subsequent research. annualreviews.org The prevailing view is that while such compounds can, in isolated systems, lead to ATP synthesis, they are not the primary intermediates in the main pathway of oxidative phosphorylation in intact mitochondria.

Phosphotransfer Dynamics Involving this compound in Cellular Energy Systems

Phosphotransfer reactions are fundamental to cellular energy homeostasis, ensuring that ATP is regenerated and its energy is efficiently distributed. pressbooks.pubwikipedia.org These reactions are catalyzed by a variety of phosphotransferases, which maintain the balance of adenine (B156593) nucleotides.

Role in Energy Coupling Mechanisms

Energy coupling is the process by which an energetically favorable (exergonic) reaction is used to drive an energetically unfavorable (endergonic) one. pressbooks.pubkhanacademy.org The hydrolysis of high-energy molecules like ATP provides the free energy for many cellular processes. khanacademy.org The concept of this compound as a high-energy intermediate placed it within this framework of energy coupling, suggesting it could capture energy from respiration and transfer it to the synthesis of ATP. core.ac.uk

While the direct role of an "oleoyl cycle" in mainstream oxidative phosphorylation is not supported, the study of such potential intermediates has contributed to the broader understanding of energy coupling mechanisms and the evolution of bioenergetic pathways. plos.org The ability of a cell to utilize various energy sources and interconvert high-energy compounds is a hallmark of metabolic plasticity. nih.govnih.gov

Interplay with Adenylate Kinase and Other Phosphotransferases

Adenylate kinase (ADK) is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. wikipedia.orgebi.ac.uk This reaction is crucial for monitoring the cell's energy charge and for transferring phosphoryl groups between different cellular compartments. wikipedia.orgnih.gov

While direct evidence for a significant physiological interplay between this compound and adenylate kinase is scarce, the broader family of phosphotransferases, including nucleoside-diphosphate kinases, facilitates the transfer of phosphate groups among various nucleotides. ebi.ac.ukwikipedia.org These enzymes ensure that the energy state of the cell is communicated and that precursors for ATP synthesis are readily available. The proposed reaction of this compound with ADP to form ATP falls into the general category of phosphotransferase activity, even if its specific role in vivo remains questionable. pnas.orgnih.gov

Oleoylphosphate in Lipid Homeostasis and Membrane Biogenesis

Integration of Oleoylphosphate into Phospholipid Synthesis Pathways

The journey of an oleoyl (B10858665) group into a phospholipid begins with the sequential acylation of a glycerol-3-phosphate (G3P) backbone. This process forms phosphatidic acid, a central precursor for all glycerophospholipids. nih.govresearchgate.net

The synthesis of phosphatidic acid de novo starts with the esterification of glycerol-3-phosphate at the sn-1 position. nih.govmdpi.com This initial and often rate-limiting step is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT). nih.govaocs.org The acyl donor for this reaction is typically a fatty acyl-Coenzyme A (acyl-CoA) molecule. hmdb.ca In the context of oleic acid, it is first activated to oleoyl-CoA. GPAT then transfers the oleoyl group to G3P, yielding 1-oleoyl-lysophosphatidic acid. nih.govaocs.org

However, in many Gram-positive bacteria, a different pathway exists where an acyl-phosphate, such as this compound, is the direct acyl donor. nih.gov In this system, the enzyme PlsY acts as the glycerol-3-phosphate acyltransferase, utilizing this compound to form lysophosphatidic acid. nih.govscienceopen.com

Following the first acylation, the resulting lysophosphatidic acid is quickly esterified at the sn-2 position. This second step is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). nih.govaocs.orgwikipedia.org This reaction converts lysophosphatidic acid into phosphatidic acid. nih.gov

Often, an unsaturated fatty acid, such as oleic acid, is added at the sn-2 position, a preference that contributes to the structural diversity of phospholipids (B1166683). wikipedia.orgaocs.org For example, if a saturated fatty acid like palmitic acid was added at the sn-1 position, the subsequent addition of an oleoyl group at the sn-2 position would result in the formation of 1-palmitoyl-2-oleoyl-sn-glycerophosphatidic acid, a common species of phosphatidic acid. youtube.com

The table below summarizes the key enzymatic steps in the initial phase of phospholipid synthesis involving an oleoyl group.

| Step | Enzyme | Substrate 1 | Substrate 2 | Product |

| 1 | Glycerol-3-phosphate acyltransferase (GPAT) / PlsY | Glycerol-3-phosphate | Oleoyl-CoA or this compound | 1-Oleoyl-lysophosphatidic acid |

| 2 | 1-acylglycerol-3-phosphate acyltransferase (AGPAT/LPAAT) | Lysophosphatidic Acid | Oleoyl-CoA | Phosphatidic Acid |

This compound's Role in Exogenous Fatty Acid Incorporation into Lipids

Cells can acquire fatty acids from their environment (exogenous sources) to supplement their own synthesis. biorxiv.org These fatty acids must be activated before they can be incorporated into complex lipids like phospholipids.

For an exogenous fatty acid like oleic acid to be metabolically active, it must first be converted into a high-energy thioester or phosphate (B84403) derivative. The most common activation pathway involves the conversion of the fatty acid to an acyl-CoA molecule by acyl-CoA synthetases. hmdb.ca

In certain bacteria, such as Staphylococcus aureus, a distinct pathway utilizing a fatty acid kinase (Fak) is essential for incorporating host-derived fatty acids. nih.govnih.govresearchgate.net This two-component enzyme system directly phosphorylates a fatty acid to generate an acyl-phosphate. scienceopen.comnih.gov In this context, exogenous oleic acid is converted into this compound. nih.gov This this compound then serves as the acyl donor for the PlsY acyltransferase, initiating its entry into the phospholipid synthesis pathway. biorxiv.orgnih.gov The Fak system is composed of a kinase domain protein (FakA) and a fatty acid binding protein (FakB) that work together to produce the acyl-phosphate. biorxiv.orgnih.govresearchgate.net

The incorporation of exogenous oleic acid, facilitated by its activation to oleoyl-CoA or this compound, directly remodels the cell's lipid landscape. acs.org Supplementing cell culture media with oleic acid leads to its integration into membrane phospholipids, altering the fatty acid composition of the cell. lipotype.com This process can change the relative balance of saturated versus unsaturated acyl chains within the membrane. mdpi.comfrontiersin.org Studies using lipidomics have shown that administering oleic acid leads to quantifiable changes in various lipid classes, including phospholipids and neutral lipids. acs.org This remodeling is crucial for a process known as "homeoviscous adaptation," where cells adjust their membrane composition to maintain optimal fluidity in response to environmental changes. lipotype.com

The following table illustrates a hypothetical change in the fatty acid profile of a cell membrane's phospholipids before and after sustained supplementation with oleic acid.

| Fatty Acid Type | % Composition (Before OA) | % Composition (After OA) |

| Saturated (e.g., Palmitic, Stearic) | 50% | 40% |

| Monounsaturated (e.g., Oleic) | 35% | 50% |

| Polyunsaturated (e.g., Linoleic) | 15% | 10% |

Modulation of Membrane Structure and Function by this compound

The integration of oleoyl groups into membrane phospholipids has profound effects on the biophysical properties and biological functions of the membrane. Oleic acid is a monounsaturated fatty acid, and its defining feature is a cis double bond, which creates a distinct kink in its hydrocarbon tail. nih.gov

When this kinked tail is incorporated into a phospholipid, it disrupts the tight, orderly packing that is characteristic of saturated fatty acids. nih.govkhanacademy.org This disruption increases the space between phospholipid molecules, which in turn enhances the fluidity of the membrane. nih.govresearchgate.net Increased membrane fluidity affects numerous cellular processes. frontiersin.orgnih.gov It can influence the lateral movement and function of transmembrane proteins, alter membrane permeability, and facilitate membrane fusion and fission events. researchgate.netresearchgate.net Studies have demonstrated that the addition of oleic acid to model phospholipid membranes leads to a measurable increase in fluidity and can induce structural changes in the lipid bilayer. nih.govresearchgate.net This modulation is critical for maintaining the functional integrity of cellular organelles and the plasma membrane. mdpi.comfrontiersin.org

Influence on Lipid Bilayer Dynamics

This compound, also known as oleoyl lysophosphatidic acid (LPA), is a bioactive lysophospholipid that plays a significant role in lipid homeostasis and membrane biogenesis. Its distinct molecular structure, consisting of a single unsaturated oleoyl acyl chain and a relatively small phosphate headgroup, imparts unique biophysical properties that directly influence the dynamics of the lipid bilayer.

The geometry of this compound is often described as an "inverted cone" or conical shape. researchgate.netnih.gov This molecular architecture is a key determinant of its effect on membrane structure. Unlike cylindrical lipids such as phosphatidylcholine, which have a headgroup size that balances the cross-sectional area of their two acyl chains, the single-chain structure of this compound results in a significant mismatch. This shape profoundly impacts the spontaneous curvature of the lipid monolayer.

Research utilizing X-ray diffraction methods has quantified the spontaneous radius of curvature for this compound under physiological conditions (pH 7.0, 150 mM NaCl) to be +20 Ångströms (Å). nih.govkent.edu This value represents one of the most positive spontaneous curvatures measured for any membrane lipid, indicating a strong tendency to induce or stabilize regions of positive curvature in a membrane. researchgate.netnih.gov Positive curvature is characteristic of the inner leaflet of a budding vesicle or the neck of a fissioning membrane.

By inserting into a lipid bilayer, this compound can locally alter the packing of lipids and induce mechanical stress. This property facilitates the bending of the membrane, a fundamental process in membrane trafficking, including endocytosis, exocytosis, and the formation of intracellular vesicles. researchgate.netnih.govnih.gov The presence of lipids with a defined intrinsic shape, like this compound, can lower the energy barrier required for membrane deformation. nih.gov This makes it an important molecule in the regulation of intracellular membrane fission and fusion events. nih.govkent.edu The cis-double bond in the oleoyl chain further contributes to lipid packing disruption, enhancing membrane fluidity.

Below is a summary of the key biophysical properties of this compound:

| Property | Value | Source |

| IUPAC Name | (2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate | nih.gov |

| Molecular Formula | C₂₁H₄₁O₇P | nih.gov |

| Molecular Weight | 436.5 g/mol | nih.gov |

| Spontaneous Radius of Curvature (R₀) | +20 Å | nih.govkent.edu |

| Molecular Shape | Conical | researchgate.netnih.gov |

Implications for Membrane-Associated Protein Function

Beyond its structural role in modulating lipid bilayer dynamics, this compound is a potent extracellular signaling molecule that directly influences the function of membrane-associated proteins. nih.gov Its primary targets are a specific class of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). selleckchem.comnih.gov The interaction between this compound and these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes.

This compound acts as an endogenous agonist for several subtypes of the LPA receptor family, most notably LPA1 and LPA2. selleckchem.comselleckchem.comsigmaaldrich.com The binding of this compound to the extracellular domain of these receptors induces a conformational change, which in turn activates heterotrimeric G proteins on the intracellular side of the membrane. nih.govnih.gov LPA receptors are considered promiscuous as they can couple to various Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13, leading to diverse downstream signaling pathways. nih.govpnas.org

The activation of these pathways has profound implications for cellular function:

Gαq/11 coupling typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). pnas.org

Gαi/o coupling generally leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. nih.gov

Gα12/13 coupling activates the small GTPase Rho, which is a key regulator of the actin cytoskeleton, influencing cell shape, motility, and smooth muscle contraction. nih.govstemcell.com

A significant body of research has demonstrated that this signaling axis plays a crucial role in pathophysiology, particularly in cancer. For instance, in colon cancer cells, this compound-induced activation of LPA2 and LPA3 receptors has been shown to stimulate cell proliferation through a PKC-mediated activation of the β-catenin pathway. pnas.org This highlights a direct link between an external lipid cue and the regulation of a major oncogenic signaling pathway. pnas.org The potency of this compound is notable; it is considered the most effective of the LPA analogs for stimulating calcium mobilization and promoting growth in various cell lines. stemcell.com

The following table summarizes the interaction of this compound with key LPA receptors and the resulting functional outcomes:

| Receptor Subtype | Coupled G Proteins | Key Downstream Cellular Responses | Binding Affinity (Kd for 1-oleoyl-LPA) | Source |

| LPA1 | Gαi/o, Gαq/11, Gα12/13 | Cell proliferation, neurite retraction, cell migration | 45-100 nM | nih.govnih.govmdpi.com |

| LPA2 | Gαi/o, Gαq/11, Gα12/13 | Cell proliferation, survival | 45-100 nM | nih.govpnas.orgmdpi.com |

| LPA3 | Gαi/o, Gαq/11 | Cell proliferation, regulation of apoptosis | 206 nM | nih.govpnas.orgmdpi.com |

Molecular Signaling and Regulatory Functions of Oleoylphosphate

Oleoylphosphate as a Signaling Molecule

This compound participates in cellular signaling pathways that govern fundamental processes such as cell growth and differentiation. ontosight.aiontosight.ai

Regulation of Cell Growth and Differentiation

This compound is recognized as a signaling molecule that can regulate cell growth and differentiation. ontosight.ai While the precise mechanisms are still under investigation, its role is often considered in the broader context of lysophospholipids, which are known to have growth-related effects. For instance, related lysophospholipid mediators like lysophosphatidic acid (LPA) and sphingosine (B13886) 1-phosphate (S1P) are known to induce cellular proliferation and influence differentiation and survival. nih.gov These effects are often mediated through the activation of transcription factors that regulate gene expression related to cell growth and the suppression of processes that lead to cell death. nih.gov

Involvement in Specific Cellular Processes

Beyond general growth and differentiation, this compound is implicated in a variety of specific cellular functions. These include its involvement in membrane structure and fluidity, which can indirectly influence the function of membrane-bound proteins and signaling complexes. ontosight.aiontosight.ai Furthermore, as a phospholipid, it can be a precursor for other important lipids involved in energy storage and membrane composition. ontosight.ai Research has also pointed to the involvement of similar lipid molecules in processes like oxidative phosphorylation and mitochondrial biogenesis, highlighting the diverse potential roles of this compound in cellular metabolism and function. nih.gov In certain bacteria, acyl carrier proteins (ACPs) are crucial for the synthesis of fatty acids and their transfer to form membrane lipids, a process that involves acyl-phosphates as intermediates. asm.org

Ligand-Receptor Interactions Involving this compound

The signaling functions of this compound are mediated through its interactions with cellular proteins, including receptors.

Effects on Ligand-Receptor Binding Affinity

The binding of a ligand to its receptor is a critical step in initiating a cellular response. The affinity of this binding can be modulated by various factors, including the lipid environment of the cell membrane. frontiersin.org While direct studies on this compound's specific effects on the binding affinity of other ligands are not extensively detailed in the provided results, the principle that membrane composition influences receptor-ligand interactions is well-established. frontiersin.org For example, the interaction of a receptor's transmembrane helix with the surrounding membrane can allosterically affect the conformation of its ligand-binding domain, thereby altering its accessibility and affinity for ligands. frontiersin.org

Potential Modulation of G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction for a wide array of extracellular signals. nih.govfrontiersin.org The activity of GPCRs can be allosterically modulated by lipids that bind to sites distinct from the primary ligand binding site. nih.govmdpi.com This modulation can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to its primary ligand. nih.gov

While direct evidence for this compound acting as an allosteric modulator of specific GPCRs is still emerging, the general principle is well-supported. For instance, oleoyl (B10858665) phosphate (B84403) derivatives are listed as potential ligands for GPCRs involved in myelinating glia development. nih.gov The related lysophospholipids, LPA and S1P, exert their effects through specific subfamilies of GPCRs. nih.gov This suggests that this compound may also interact with and modulate the function of certain GPCRs, a hypothesis that warrants further investigation.

Table 1: Examples of GPCRs and their Modulators

| GPCR Family | Example Receptor | Known/Potential Modulators | Potential Effect of Modulation |

| Rhodopsin | β2-adrenergic receptor | Cholesterol | Affects ligand binding, receptor function, and oligomerization mdpi.com |

| Rhodopsin | C5a anaphylatoxin chemotactic receptor 1 | Avacopan (NAM) | Inhibits both G protein and β-arrestin signals nih.gov |

| Adhesion | Gpr126/Adgrg6 | Not fully elucidated | Interacts with both Gi- and Gs-proteins to regulate Schwann cell differentiation nih.gov |

| Frizzled | Frizzled receptors | Wnt proteins | Control of cellular processes including development and neurogenesis nih.gov |

Exploration of this compound Binding Proteins

The identification of proteins that specifically bind to this compound is crucial for understanding its molecular mechanisms of action. While a comprehensive list of this compound-binding proteins is not yet available, research into fatty acid binding proteins (FABPs) provides a model for how such interactions might occur. vetmeduni.ac.at These proteins facilitate the transport of fatty acids within the cell by sequestering them in a binding pocket. vetmeduni.ac.at

In bacteria, specific acyl carrier proteins (ACPs) are essential for fatty acid synthesis and transfer. asm.orgresearchgate.net Furthermore, studies have identified proteins that bind to other phosphate-containing molecules like polyphosphate, revealing targets involved in processes such as translation control and ribosome biogenesis. biorxiv.org The search for this compound-binding proteins could uncover novel receptors and enzymes that are regulated by this lipid, providing deeper insights into its signaling pathways.

Interplay with Intracellular Signaling Cascades

The involvement of this compound in cellular signaling is an area of specialized research. Its structure, combining a long acyl chain with a reactive phosphate group, suggests potential interactions with both lipid and aqueous cellular compartments, positioning it to influence various signaling pathways. The primary mechanism through which many intracellular signals are propagated is via signaling cascades, which are complex chains of events that convey a signal from a receptor to the inside of the cell. libretexts.org These cascades are crucial for regulating a multitude of cellular processes. plos.org

Phosphorylation-Dependent Regulatory Networks

Phosphorylation is a fundamental cellular mechanism for regulating protein function and transmitting signals. libretexts.org It involves the addition of a phosphate group to proteins, a reaction catalyzed by enzymes called kinases, which can alter a protein's shape and either activate or inactivate it. libretexts.org This process is a key component of signaling cascades that control cell growth, differentiation, and apoptosis. nih.gov The regulation of these phosphorylation events is organized into complex networks that ensure cellular responses are appropriate and specific. nih.gov

Research from the 1970s identified a role for this compound in ATP synthesis, a process fundamentally dependent on phosphorylation. Studies demonstrated this compound-dependent ATP synthesis activity associated with membrane ATPases from various sources, including mitochondria. This suggests that this compound can serve as a substrate in a phosphorylation reaction, specifically the phosphorylation of ADP to form ATP. Further research indicated that this compound could stimulate the mitochondrial phosphate-ATP (Pi-ATP) exchange reaction.

While this establishes a direct role for this compound in a phosphorylation event (ATP synthesis), current and detailed research findings on its broader integration into phosphorylation-dependent regulatory networks are limited. The regulation of key proteins in signaling pathways often involves a series of phosphorylation and dephosphorylation events orchestrated by a network of kinases and phosphatases. nih.govnih.gov However, the specific role of this compound as a modulator or integral part of these broader regulatory networks, beyond its function in ATP synthesis, is not extensively documented in recent scientific literature. The activity of DNA repair proteins, for instance, has been shown to be regulated by phosphorylation by kinases such as Protein Kinase A (PKA), Casein Kinase II (CK II), and Protein Kinase C (PKC), but a direct link to this compound is not established. nih.gov

Advanced Methodological Approaches in Oleoylphosphate Research

Spectroscopic Techniques for Investigating Oleoylphosphate Interactions and Dynamics

Spectroscopy is a powerful analytical approach used to investigate the interaction between matter and electromagnetic radiation, offering detailed insights into molecular structure, composition, and dynamics. espublisher.com In the context of this compound research, various spectroscopic methods are instrumental in understanding its interactions with other biomolecules. espublisher.comnih.govamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Oleoyl-Acyl Carrier Protein

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules in solution. mdpi.com In the study of fatty acid metabolism, NMR has been pivotal in characterizing the structure of acyl carrier protein (ACP) and its complexes with fatty acids, such as oleic acid. nih.govnih.gov

The binding of a fatty acyl chain to ACP can induce conformational changes in the protein. nih.gov For instance, NMR studies on spinach ACP have revealed that while apo- and holo-ACP exist as interconverting conformers, the protein adopts a single conformer when complexed with fatty acids like decanoate (B1226879) and stearate. nih.gov This structural stabilization is crucial for the interaction of the acyl-ACP with its partner enzymes. researchgate.net

The structure of oleoyl-ACP is of particular interest as it is the substrate for stearoyl-acyl carrier protein Δ9 desaturase, the enzyme responsible for introducing a double bond into the stearoyl chain to form oleate (B1233923). nih.govacs.org 1H NMR spectroscopy has been used alongside other techniques to confirm the enzymatic acylation of lipid A precursors with various acyl-ACPs, providing evidence for the specific recognition of these substrates by the acyltransferases involved in lipid A biosynthesis. nih.gov

Table 1: NMR Studies on Acyl-ACP Structures

| Acyl-ACP Complex | Organism | Key Findings from NMR |

|---|---|---|

| Decanoate (10:0)-ACP | Spinach | Adopts a single protein conformer. nih.gov |

| Stearate (18:0)-ACP | Spinach | Adopts a single protein conformer. nih.gov |

| Lauroyl-ACP | Escherichia coli | Used to confirm enzymatic acylation of (KDO)2-IVA. nih.gov |

| Myristoyl-ACP | Escherichia coli | Used to confirm enzymatic acylation of (KDO)2-IVA. nih.gov |

Spectrophotometric Assays for Enzyme Kinetics (e.g., F1-ATPase activity)

Spectrophotometric assays are widely used to measure enzyme activity by monitoring changes in light absorbance as a reaction proceeds. protocols.ioresearchgate.net These assays are crucial for studying the kinetics of enzymes that interact with this compound, such as F1-ATPase. pnas.orgnih.gov

Purified F1-ATPase from yeast mitochondria has been shown to catalyze the synthesis of ATP from this compound and ADP. pnas.orgnih.gov The activity of this enzyme can be measured using a continuous spectrophotometric assay that couples the production of a product to a change in absorbance. cytoskeleton.com For instance, the hydrolysis of ATP by F1-ATPase can be monitored by coupling the reaction to the oxidation of NADH, which results in a decrease in absorbance at 340 nm. protocols.ioresearchgate.net

These assays have been instrumental in determining the kinetic parameters of F1-ATPase and in studying the effects of inhibitors. For example, the formation of ATP from this compound and ADP is specifically inhibited by the F1-ATPase inhibitor 1799 and by dinitrophenol. pnas.orgnih.gov Such studies provide valuable insights into the mechanism of ATP synthesis and the role of this compound as a potential intermediate in oxidative phosphorylation. pnas.orgnih.govdouglasallchin.net

Table 2: Spectrophotometric Assay for F1-ATPase Activity

| Enzyme | Substrates | Monitored Reaction | Wavelength (nm) | Key Findings |

|---|---|---|---|---|

| F1-ATPase | This compound, ADP | ATP Synthesis | Not specified in source | Catalyzes ATP synthesis from this compound and ADP. pnas.orgnih.gov |

| F1-ATPase | ATP | ATP Hydrolysis | 340 | Activity can be measured by coupling to NADH oxidation. protocols.ioresearchgate.net |

Radiotracer Methodologies in Metabolic Flux Analysis

Radiotracer techniques involve the use of isotopically labeled molecules to trace the metabolic fate of a compound within a biological system. osti.govnih.gov This approach is a cornerstone of metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions. wikipedia.orgnih.gov

Isotopic Labeling for Pathway Elucidation (e.g., [1-14C]oleate incorporation)

Isotopic labeling with radioactive isotopes like carbon-14 (B1195169) (14C) is a powerful tool for elucidating metabolic pathways. quotientsciences.comwikipedia.org By introducing a labeled precursor into a system, researchers can track its incorporation into various downstream metabolites, thereby mapping out the biochemical transformations it undergoes. nih.govpnas.org

A classic example is the use of [1-14C]oleate to study fatty acid metabolism. nih.gov Studies have shown the incorporation of [1-14C]laurate and [1-14C]myristate into lipid A precursors in the presence of acyl-ACP, providing direct evidence for the role of these acyltransferases in lipid A biosynthesis. nih.gov Similarly, the use of [14C]ADP has been employed to demonstrate the synthesis of ATP from this compound, where the transfer of the labeled phosphate (B84403) group to form ATP can be monitored. pnas.org

These experiments are often analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled products, followed by quantification of radioactivity. mdpi.com

Quantitative Analysis of this compound Turnover

Metabolic flux analysis can provide quantitative data on the turnover rates of metabolites like this compound. wikipedia.org By measuring the rate of incorporation and disappearance of an isotopic label from the this compound pool, it is possible to determine its rates of synthesis and consumption. nih.gov

For example, in studies of F1-ATPase-catalyzed ATP synthesis, the reaction of this compound with [14C]ADP allows for the quantification of ATP formation over time. pnas.org By measuring the amount of [14C]ATP produced per unit of enzyme per unit of time, the turnover rate of the enzyme can be calculated. pnas.org This information is critical for understanding the efficiency of the catalytic process and for identifying potential bottlenecks in the metabolic pathway. nih.govnih.gov

The analysis of metabolic turnover often involves mathematical modeling to interpret the isotopic labeling data and to estimate the fluxes through different metabolic pathways. plos.org

Table 3: Radiotracer Studies in this compound Research

| Isotopic Label | Labeled Precursor | Biological System | Key Finding |

|---|---|---|---|

| 14C | [1-14C]laurate | Escherichia coli extracts | Incorporation into lipid A precursors. nih.gov |

| 14C | [1-14C]myristate | Escherichia coli extracts | Incorporation into lipid A precursors. nih.gov |

| 14C | [14C]ADP | Yeast F1-ATPase | Synthesis of [14C]ATP from this compound. pnas.org |

Biochemical Reconstitution Systems for Mechanistic Studies

Biochemical reconstitution is a powerful "bottom-up" approach where individual purified components of a biological system are reassembled in vitro to study their function and interactions in a controlled environment. annualreviews.org This methodology has been crucial in dissecting the complex processes of oxidative phosphorylation and fatty acid biosynthesis, where this compound has been implicated.

The search for high-energy intermediates in oxidative phosphorylation led to numerous reconstitution experiments. douglasallchin.net For instance, purified F1-ATPase was shown to be capable of synthesizing ATP when provided with this compound and ADP, suggesting that this compound could be a chemical precursor in this process. pnas.orgnih.govcore.ac.uk These in vitro systems allow for the manipulation of individual components and reaction conditions, which is not possible in intact cellular systems.

Reconstitution has also been used to study the enzymes involved in fatty acid metabolism. For example, the stearoyl-acyl carrier protein Δ9 desaturase has been studied in a reconstituted enzyme complex to examine its substrate specificity and the coupling of NADPH and O2 consumption to oleoyl-ACP formation. acs.org Such studies provide detailed mechanistic insights that complement in vivo observations.

Purified Enzyme Systems for ATP Synthesis

A pivotal breakthrough in understanding the bioenergetic potential of this compound came from studies using purified enzyme systems. Research has demonstrated that purified F1-ATPase, the catalytic component of the larger ATP synthase complex isolated from yeast mitochondria, can directly utilize this compound to synthesize ATP. pnas.org In this system, F1-ATPase catalyzes the reaction between this compound and adenosine (B11128) diphosphate (B83284) (ADP) to produce ATP and oleic acid. pnas.org This reaction is considered a model for the terminal chemical step in oxidative phosphorylation.

The specificity of this enzymatic synthesis has been confirmed through the use of inhibitors. The F1-ATPase inhibitor 1799 and the uncoupling agent dinitrophenol both effectively block the formation of ATP in this purified system. pnas.org Interestingly, in the presence of inorganic phosphate (Pi), dinitrophenol "uncouples" the reaction by inducing the rapid hydrolysis of this compound without the concurrent synthesis of ATP. pnas.org These findings, derived from purified enzyme assays, provide direct evidence for this compound's capacity to act as a high-energy phosphate donor for ATP synthesis.

| Reactants | Enzyme | Products | Inhibitors |

| This compound, ADP | Purified F1-ATPase | ATP, Oleic Acid | 1799, Dinitrophenol |

Interactive Data Table: ATP Synthesis from this compound

This interactive table summarizes the key components of the in vitro ATP synthesis reaction driven by this compound.

Liposome (B1194612) and Membrane Mimetic Systems for Lipid-Protein Interactions

To investigate the interactions between this compound and proteins within a biologically relevant context, researchers utilize liposomes and other membrane mimetic systems. nih.govmdpi.com These artificial bilayer vesicles serve as simplified models of cell membranes, providing a controlled environment to study how lipid molecules like this compound influence protein function and localization. nih.govdiva-portal.org

Liposomes can be engineered with specific phospholipid compositions to mimic the properties of natural membranes. nih.gov By incorporating this compound or its metabolic precursors into these vesicles, scientists can observe its direct interactions with membrane-associated or soluble proteins. Techniques such as liposome flotation assays, where liposomes are separated by centrifugation, can determine if a protein of interest binds to the lipid bilayer. mdpi.com Furthermore, cryo-electron microscopy has been successfully employed with liposomes to solve the structure of membrane-bound proteins, such as oleate hydratase, revealing how these enzymes associate with the lipid surface. nih.gov These approaches are crucial for understanding how this compound might recruit or modulate the activity of proteins at the membrane interface.

Genetic and Molecular Biology Approaches for Investigating this compound Pathways

Genetic and molecular biology techniques have been indispensable for elucidating the metabolic pathways involving this compound in vivo. By manipulating the genes that encode key enzymes, researchers can uncover their physiological roles and regulatory mechanisms.

Gene Knockout and Overexpression Studies (e.g., plsX, acpA, acpB)

Gene knockout and overexpression studies have provided critical insights into the function of enzymes central to this compound metabolism.

plsX : The gene plsX encodes the enzyme acyl-acyl carrier protein (ACP):phosphate acyltransferase, which catalyzes the formation of acyl-phosphates, including this compound, from acyl-ACPs. nih.govunr.edu.ar Studies in Bacillus subtilis have shown that depletion of PlsX halts both fatty acid and phospholipid synthesis, establishing it as a key enzyme that links these two pathways. nih.gov In Enterococcus faecalis, the loss of plsX results in fatty acid auxotrophy and severely inhibits growth, which can be restored by supplementing with exogenous fatty acids or by mutations that increase the synthesis of saturated fatty acids. nih.gov Conversely, overexpression of plsX in cyanobacteria has been shown to significantly increase the total lipid content. researchgate.net

acpA and acpB : Acyl carrier proteins (ACPs) are essential for fatty acid synthesis. Many bacteria, including Enterococcus faecalis, possess multiple ACPs. nih.gov E. faecalis has two such genes, acpA, located in the primary fatty acid synthesis (fab) operon, and acpB. nih.govresearchgate.net AcpA appears to be essential for de novo fatty acid synthesis. nih.gov In contrast, AcpB, which is encoded in an operon with plsX, plays a crucial role in the incorporation of exogenous fatty acids and in the repression of the fab operon when external fatty acids are present. nih.govasm.org Deletion of acpB disrupts this regulatory response to exogenous oleic acid. nih.govresearchgate.net These studies highlight the specialized roles of different ACPs in pathways that generate and utilize this compound.

| Gene | Organism | Effect of Knockout/Depletion | Effect of Overexpression |

| plsX | Bacillus subtilis | Halts fatty acid and phospholipid synthesis. nih.gov | - |

| plsX | Enterococcus faecalis | Blocks growth; causes fatty acid auxotrophy. nih.gov | Restores growth in certain mutant backgrounds. nih.gov |

| plsX | Cyanobacteria | - | Increases total lipid content. researchgate.net |

| acpB | Enterococcus faecalis | Blocks repression of fatty acid synthesis by exogenous oleate. nih.govresearchgate.net | - |

Interactive Data Table: Gene Manipulation Studies in this compound Pathways

This interactive table summarizes the observed phenotypes from genetic manipulation of key genes in this compound-related pathways.

Mutagenesis Strategies for Enzyme Function Analysis

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in the amino acid sequence of an enzyme. neb.com This precision tool allows researchers to investigate the relationship between an enzyme's structure and its function. bioinnovatise.com By altering key residues within the active site or at other important locations, scientists can probe their roles in substrate binding, catalysis, and regulation. nih.gov

For enzymes in the this compound pathway, mutagenesis can be used to:

Identify catalytic residues: Mutating a suspected active site residue (e.g., a serine in a GHSxG motif) to a non-functional one like alanine (B10760859) can abolish enzyme activity, confirming the residue's importance. nih.gov

Alter substrate specificity: Point mutations can change an enzyme's preference for different acyl chains, providing insight into how the enzyme recognizes its substrate.

Enhance or diminish activity: Subtle changes to the enzyme's structure through mutagenesis can lead to increased or decreased catalytic rates, helping to map out the structural determinants of efficiency. nih.gov

These strategies are fundamental for dissecting the molecular mechanisms of enzymes like PlsX or the ATP synthase, providing a detailed understanding of how they interact with and metabolize this compound.

Future Research Directions and Unresolved Questions

Elucidating the Full Repertoire of Oleoylphosphate-Interacting Proteins

A pivotal direction for future research is the comprehensive identification of all proteins that interact with this compound within the cell. While early studies have linked it to crucial proteins like F1-ATPase in the context of ATP synthesis, the full scope of its binding partners is largely unknown. pnas.orgnih.gov Understanding this interactome is essential for decoding the entirety of its cellular functions.

Future investigations will likely employ a suite of advanced and unbiased proteomic techniques. Methodologies such as protein-lipid overlay assays and liposome-binding assays offer initial screening capabilities to identify potential interactors. nih.gov For more quantitative and dynamic measurements, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed data on binding affinities and thermodynamics. nih.govnih.gov Moreover, the development of lipid-trap mass spectrometry (LTMS) presents a powerful approach to study protein-lipid interactions directly from mammalian cells, capturing both tightly bound and more dynamic annular lipid interactions. biorxiv.org Combining these methods will be crucial to build a comprehensive map of the this compound interactome, revealing its involvement in a wider array of cellular pathways than currently appreciated.

Advanced Structural Biology of this compound-Mediated Complexes

A significant gap in our current understanding is the lack of high-resolution structural information for this compound when bound to its protein targets. While the function of F1-ATPase in catalyzing ATP synthesis from this compound and ADP has been described, the precise structural changes induced by this interaction remain elusive. pnas.orgresearchgate.netfrontiersin.orgmdpi.com Visualizing these complexes at an atomic level is a critical next step to mechanistically understand how this compound binding modulates protein function.

Future research must prioritize the structural determination of this compound-protein complexes using cutting-edge techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. nih.govnih.govucl.ac.ukspringernature.comresearchgate.net These methods can reveal the exact binding pockets and the conformational shifts that occur upon lipid binding. Additionally, Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) offers a powerful, complementary approach. eubopen.orgnih.gov LiP-MS can identify regions of a protein that undergo structural changes upon ligand binding, even in complex cellular lysates, providing a fingerprint of the interaction site and allosteric effects without the need for crystallization. eubopen.orgmtoz-biolabs.comresearchgate.net Applying these structural biology tools will be instrumental in moving from correlational observations to a mechanistic understanding of this compound's role.

Systems-Level Analysis of this compound in Cellular Networks

To fully grasp the importance of this compound, research must move towards a systems-level analysis of its role within interconnected cellular networks. nih.govuq.edu.aunih.gov this compound does not function in isolation; it is a node within complex metabolic and signaling pathways. ontosight.aiuniversiteitleiden.nl For instance, in bacteria like Staphylococcus aureus, it is a key intermediate in a fatty acid kinase-dependent pathway for incorporating extracellular fatty acids into phospholipids (B1166683), linking lipid acquisition to membrane biogenesis. nih.gov There is also evidence suggesting a role for this compound derivatives in signaling through G protein-coupled receptors (GPCRs) in myelinating glia, hinting at its involvement in complex intercellular communication in the nervous system. nih.gov

Future studies should integrate lipidomics with other 'omics' disciplines like transcriptomics and proteomics to build comprehensive models of these networks. nih.govmdpi.com By perturbing this compound levels and observing the downstream effects across the cellular system, researchers can map its influence on metabolic fluxes, gene expression, and signaling cascades. embl.deprabi.fruni-saarland.de This systems biology approach will be essential to understand how cells dynamically regulate this compound and how its dysregulation might contribute to disease states. nih.govuniversiteitleiden.nl

Development of Novel Probes and Tools for this compound Research

Progress in understanding this compound's biology is intrinsically linked to the development of specific and robust research tools. Currently, studies often rely on the chemical synthesis of this compound or its analogs, such as diethyl oleoyl (B10858665) phosphate (B84403), for in vitro assays or the use of radiolabeled precursors to trace its metabolic fate. nih.govgoogle.compnas.org While valuable, these methods have limitations in studying the lipid in its native cellular environment.

A critical area for future development is the creation of sophisticated chemical probes. This includes the design and synthesis of:

Fluorescent Probes: Attaching a fluorophore to this compound would enable real-time visualization of its subcellular localization and trafficking using advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) imaging. nih.govacs.org

Photo-crosslinking Probes: Incorporating photoactivatable groups (e.g., diazirines, benzophenones) and a bioorthogonal handle (e.g., for click chemistry) into the this compound structure would allow for the covalent capture and subsequent identification of interacting proteins in live cells. nih.govresearchgate.netuu.nlnih.gov This strategy provides a powerful way to map direct and transient interactions within the native cellular context.

Specific Antibodies and Biosensors: The generation of highly specific antibodies or genetically encoded biosensors that recognize this compound would provide invaluable tools for its detection and quantification in various biological samples and for monitoring its dynamic changes during cellular processes.

The creation of such novel probes and analytical tools will be indispensable for answering the unresolved questions about this compound's function and for cementing its role as a key player in lipid biology. mdpi.comnih.govresearchgate.net

Q & A

Q. What are the established laboratory synthesis methods for Oleoylphosphate, and how do they differ in procedural rigor?

this compound is typically synthesized via two primary methods: the Lehninger method, which involves phosphorylation of oleic acid using ATP analogs in mitochondrial preparations , and the Hildebrand-Spector method, which utilizes chemical phosphorylation agents in controlled anhydrous conditions . Researchers should compare yields, purity (via HPLC or NMR), and compatibility with downstream applications (e.g., mitochondrial assays). For reproducibility, document reaction stoichiometry, solvent systems, and purification steps (e.g., column chromatography).

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm esterification of phosphate groups and oleoyl chain integrity .

- Infrared Spectroscopy (IR) : For identifying phosphate (P=O, ~1250 cm⁻¹) and ester (C-O, ~1150 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities .

- Thin-Layer Chromatography (TLC) : For rapid purity assessment during synthesis .

Q. What standardized assays are used to evaluate this compound’s role in mitochondrial energy metabolism?

The Seahorse XF Cell Mito Stress Test is widely used, where this compound is applied to assess ATP synthase activity. Parameters include oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) after sequential treatment with oligomycin (ATP synthase inhibitor) and FCCP (uncoupler) . Normalize data to protein content or cell count to mitigate batch variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound across mitochondrial preparations?

Discrepancies often arise from differences in mitochondrial isolation protocols (e.g., tissue source, buffer composition) or assay conditions (e.g., substrate availability). To address this:

- Systematic Controls : Include internal standards (e.g., succinate for Complex II activity).

- Meta-Analysis : Cross-reference data from peer-reviewed studies using tools like PubMed and SciFinder, filtering by experimental parameters (e.g., pH, temperature) .

- Supplemental Literature Searches : Investigate class-level data for organophosphates to identify trends or confounding factors (e.g., detergent interference) .

Q. What experimental design considerations are critical for studying this compound’s interaction with lipid bilayers?

Use model membrane systems (e.g., liposomes) with controlled lipid compositions. Key steps:

- Membrane Incorporation : Employ fluorescence quenching assays (e.g., using diphenylhexatriene probes) to monitor this compound insertion efficiency .

- Permeability Studies : Apply patch-clamp electrophysiology or calcein leakage assays to assess ion transport effects .

- Statistical Validation : Use ANOVA with post-hoc tests to compare treatment groups, ensuring sample sizes are justified via power analysis .

Q. How can researchers integrate this compound data into broader biochemical pathway models?

- Computational Modeling : Tools like COPASI or SBML can simulate this compound’s impact on ATP/ADP ratios in mitochondrial networks .

- Multi-Omics Integration : Pair metabolomics (LC-MS) data with transcriptomic profiles to identify genes regulated by this compound-mediated energy shifts .

- Data Repositories : Share raw datasets in platforms like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate artifacts when quantifying this compound in complex biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from lipids, followed by derivatization (e.g., trimethylsilylation) for GC-MS compatibility .

- Interference Checks : Spike recovery experiments with deuterated analogs (e.g., D₃-Oleoylphosphate) to validate detection specificity .

- Blinded Analysis : Ensure quantification is performed by personnel unaware of treatment groups to reduce bias .

Methodological Resources

- Synthesis Protocols : Refer to Agilent’s mitochondrial assay guidelines for step-by-step enzymatic preparation .

- Data Reporting : Follow the Extended Essay Guide’s standards for tables (e.g., error margins, n-values) and statistical justification .

- Toxicological Profiling : Consult the Agency for Toxic Substances’ protocols for extrapolating organophosphate class data to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.